N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide

Catalog No.
S519878
CAS No.
257892-33-4
M.F
C22H14Cl2FN3O3
M. Wt
458.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl...

CAS Number

257892-33-4

Product Name

N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide

Molecular Formula

C22H14Cl2FN3O3

Molecular Weight

458.3 g/mol

InChI

InChI=1S/C22H14Cl2FN3O3/c23-17-8-26-9-18(24)20(17)27-22(31)21(30)16-11-28(10-12-1-3-13(25)4-2-12)19-6-5-14(29)7-15(16)19/h1-9,11,29H,10H2,(H,26,27,31)

InChI Key

DPHDSIQHVGSITN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)O)C(=O)C(=O)NC4=C(C=NC=C4Cl)Cl)F

Solubility

Soluble in DMSO, not in water

Synonyms

AWD 12-281, N-(3,5-dichloropyrid-4-yl)-(1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl)glyoxylic acid amide

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)O)C(=O)C(=O)NC4=C(C=NC=C4Cl)Cl)F

Description

The exact mass of the compound N-(3,5-dichloropyrid-4-yl)-(1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl)glyoxylic acid amide is 457.03962 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide is a complex organic compound characterized by its unique structure, which incorporates a pyridine ring, an indole derivative, and an acetamide functional group. This compound exhibits potential pharmacological properties due to its intricate molecular architecture, which allows for various interactions with biological targets.

Typical of amides and heterocyclic compounds. Notably, it may undergo:

  • Nucleophilic substitutions: The presence of the pyridine ring allows for electrophilic attack at the nitrogen or carbon atoms.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Condensation reactions: It can react with aldehydes or ketones to form Schiff bases, expanding its utility in synthetic chemistry.

N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide has demonstrated various biological activities:

  • Anticancer activity: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
  • Anti-inflammatory effects: It may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Antimicrobial properties: The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.

The synthesis of N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide typically involves multi-step organic reactions:

  • Formation of the indole derivative: This may involve cyclization reactions starting from appropriate precursors.
  • Pyridine substitution: The introduction of the 3,5-dichloropyridine moiety can be achieved through nucleophilic aromatic substitution.
  • Acetylation: The final step involves the acetylation of the hydroxyl group in the indole structure to form the acetamide.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

The compound has potential applications in various fields:

  • Pharmaceutical development: Given its biological activity, it could serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Chemical research: It serves as a valuable intermediate in synthesizing other complex organic molecules.

Interaction studies involving N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide focus on its binding affinity with specific biological targets such as enzymes and receptors. These studies typically utilize techniques such as:

  • Molecular docking simulations: To predict how well the compound binds to target proteins.
  • In vitro assays: To evaluate its efficacy in inhibiting biological pathways relevant to disease states.

Several compounds share structural similarities with N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide. Here are a few notable examples:

Compound NameStructure FeaturesBiological Activity
1. N-(4-chlorophenyl)-2-(1H-indol-3-yloxy)-2-oxoacetamideIndole and acetamideAnticancer
2. 3-(4-fluorophenyl)-N-(pyridin-4-yl)propanamidePyridine and aromatic ringAntimicrobial
3. N-(2-pyridyl)-2-[1-(phenylmethyl)-5-hydroxyindol]Indole and pyridineAnti-inflammatory

These compounds highlight the uniqueness of N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide through its specific combination of functional groups and potential for diverse biological activities.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

457.0396249 g/mol

Monoisotopic Mass

457.0396249 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

550671J24D

Other CAS

257892-33-4

Wikipedia

Awd-12-281

Dates

Modify: 2024-02-18
1: Hoppmann J, Bäumer W, Galetzka C, Höfgen N, Kietzmann M, Rundfeldt C. The phosphodiesterase 4 inhibitor AWD 12-281 is active in a new guinea-pig model of allergic skin inflammation predictive of human skin penetration and suppresses both Th1 and Th2 cytokines in mice. J Pharm Pharmacol. 2005 Dec;57(12):1609-17. PubMed PMID: 16354405.

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